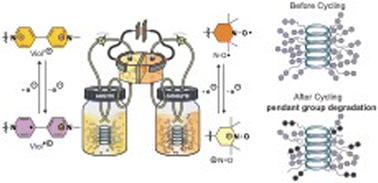Metal-free polypeptide redox flow batteries†‡
Materials Advances Pub Date: 2022-07-12 DOI: 10.1039/D2MA00498D
Abstract
Non-aqueous organic redox flow batteries (NAORFBs) are considered emerging large-scale energy storage systems due to their larger voltage window as compared to aqueous systems and their metal-free nature. However, low solubility, sustainability, and crossover of redox materials remain major challenges for the development of NAORFBs. Here, we report the use of redox active α-helical polypeptides suitable for NAORFBs. The polypeptides exhibit less crossover than small molecule analogs for both Daramic 175 separator and FAPQ 375 PP membrane, with FAPQ 375 PP preventing crossover most effectivley. Polypeptide NAORFBs assembled with a TEMPO-based polypeptide catholyte and viologen-based polypeptide anolyte exhibit low capacity fade (ca. 0.1% per cycle over 500 cycles) and high coulombic efficiency (>99.5%). The polypeptide NAORFBs exhibit an output voltage of 1.1 V with a maximum capacity of 0.53 A h L−1 (39% of the theoretical capacity). After 500 charge–discharge cycles, 60% of the initial capacity was retained. Post cycling analysis using spectral and electrochemical methods demonstrate that the polypeptide backbone and the ester side chain linkages are stable during electrochemical cycling. Taken together, these polypeptides offer naturally-derived, deconstructable platforms for addressing the needs of metal-free energy storage.


Recommended Literature
- [1] Cation doping size effect for methane activation on alkaline earth metal doping of the CeO2 (111) surface†
- [2] A straightforward access to guaiazulene derivatives using palladium-catalysed sp2 or sp3 C–H bond functionalisation†
- [3] Drop transfer between superhydrophobic wells using air logic control
- [4] Reversible and hydrogen bonding-assisted piezochromic luminescence for solid-state tetraaryl-buta-1,3-diene†
- [5] Inside back cover
- [6] Junction-free copper wires with submicron linewidth for large-area high-performance transparent electrodes†
- [7] Back cover
- [8] Hierarchical core–shell heterostructure of H2O-oxidized ZnO nanorod@Mg-doped ZnO nanoparticle for solar cell applications
- [9] Spatially and temporally understanding dynamic solid–electrolyte interfaces in carbon dioxide electroreduction
- [10] Direct one-pot synthesis of poly(ionic liquid) nanogels by cobalt-mediated radical cross-linking copolymerization in organic or aqueous media†










